(Z)-5-bromo-N'-(1-ethyl-2-oxoindolin-3-ylidene)-2-hydroxybenzohydrazide
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Overview
Description
(Z)-5-bromo-N’-(1-ethyl-2-oxoindolin-3-ylidene)-2-hydroxybenzohydrazide is a complex organic compound that features a brominated indoline moiety
Preparation Methods
The synthesis of (Z)-5-bromo-N’-(1-ethyl-2-oxoindolin-3-ylidene)-2-hydroxybenzohydrazide typically involves the reaction of isatin derivatives with hydrazides under specific conditions. The reaction is often catalyzed by acids such as hydrochloric acid or perchloric acid to facilitate the formation of the desired product. The reaction conditions usually include refluxing the reactants in a suitable solvent like ethanol or methanol for several hours to ensure complete conversion.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
(Z)-5-bromo-N’-(1-ethyl-2-oxoindolin-3-ylidene)-2-hydroxybenzohydrazide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: The compound is being investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (Z)-5-bromo-N’-(1-ethyl-2-oxoindolin-3-ylidene)-2-hydroxybenzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The exact pathways and molecular targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
- 5-bromo-2-hydroxybenzohydrazide
- N’-(1-ethyl-2-oxoindolin-3-ylidene)-2-hydroxybenzohydrazide
- 5-bromo-N’-(1-ethyl-2-oxoindolin-3-ylidene)-benzohydrazide
Properties
IUPAC Name |
5-bromo-N-(1-ethyl-2-hydroxyindol-3-yl)imino-2-hydroxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O3/c1-2-21-13-6-4-3-5-11(13)15(17(21)24)19-20-16(23)12-9-10(18)7-8-14(12)22/h3-9,22,24H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVFUDRKGYBEFLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=C(C=CC(=C3)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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